molecular formula C16H20O2Si B146855 Diethoxydiphenylsilane CAS No. 2553-19-7

Diethoxydiphenylsilane

Cat. No.: B146855
CAS No.: 2553-19-7
M. Wt: 272.41 g/mol
InChI Key: ZZNQQQWFKKTOSD-UHFFFAOYSA-N
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Description

Diethoxydiphenylsilane is an organosilicon compound with the chemical formula C16H20O2Si. It is a colorless to yellowish transparent liquid with a molecular weight of 272.42 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethoxydiphenylsilane can be synthesized through the reaction of diphenyldichlorosilane with ethanol in the presence of a base such as pyridine. The reaction proceeds as follows:

(C6H5)2SiCl2+2C2H5OH(C6H5)2Si(OC2H5)2+2HCl\text{(C}_6\text{H}_5\text{)}_2\text{SiCl}_2 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{Si(OC}_2\text{H}_5\text{)}_2 + 2 \text{HCl} (C6​H5​)2​SiCl2​+2C2​H5​OH→(C6​H5​)2​Si(OC2​H5​)2​+2HCl

Industrial Production Methods: In industrial settings, this compound is produced by reacting diphenyldichlorosilane with ethanol under controlled conditions. The reaction is typically carried out in a solvent such as toluene, and the product is purified through distillation .

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis in the presence of water, forming diphenylsilanediol and ethanol.

    Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Condensation: Other silanes or silanols, often catalyzed by acids or bases.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Scientific Research Applications

Chemical Applications

Reagent in Synthesis

  • DEDS is primarily used as a reagent for the preparation of diphenylsilylene derivatives through exchange reactions. This property allows it to serve as an effective building block in synthesizing various organosilicon compounds.

Surface Modification

  • It is utilized for modifying surfaces, particularly in creating hydrophobic coatings. The compound interacts with hydroxyl groups on substrates, leading to the formation of stable Si-O-Si bonds that enhance the hydrophobicity and durability of surfaces .

Biological Applications

Solid-Phase Microextraction (SPME)

  • DEDS has been employed in developing solid-phase microextraction fibers for extracting polycyclic aromatic hydrocarbons (PAHs) from biological samples. This method has shown high efficiency in isolating trace levels of PAHs, demonstrating recovery rates between 81% to 117% .

Case Study: Extraction from Milk Samples

  • A study demonstrated the effectiveness of DEDS-based SPME in extracting PAHs from fresh milk samples. The method achieved a limit of detection (LOD) as low as 1.3 ng/L, showcasing its potential for environmental monitoring and food safety .

Medical Applications

Therapeutic Compounds

  • DEDS is involved in synthesizing organosilicon compounds that may have therapeutic applications. Its unique structure allows it to form stable complexes with various biological molecules, potentially leading to novel drug formulations.

Industrial Applications

Explosives Detection

  • DEDS is used in coatings designed for the detection of explosives and explosive taggants. Its chemical properties make it suitable for creating sensitive detection systems that can identify trace amounts of explosive materials .

Coating Technologies

  • The compound's ability to form robust siloxane networks makes it ideal for industrial coatings that require both durability and reactivity. These coatings can be applied to various substrates to enhance their resistance to environmental degradation .

Feasible Synthetic Routes

DEDS can be synthesized through various methods, including:

  • Hydrolysis and condensation reactions involving chlorosilanes.
  • Sol-gel processes that allow for the incorporation of DEDS into hybrid materials.

These synthetic routes enable the production of DEDS with controlled properties tailored for specific applications .

Mechanism of Action

Diethoxydiphenylsilane exerts its effects through the formation of stable and porous structures when used in coatings and solid-phase microextraction fibers. The ethoxy groups facilitate the formation of siloxane bonds, leading to the creation of a robust network that can efficiently extract and interact with various compounds. The molecular targets and pathways involved include the interaction with polycyclic aromatic hydrocarbons and other analytes in complex matrices .

Comparison with Similar Compounds

    Diphenyldichlorosilane: Similar in structure but contains chlorine atoms instead of ethoxy groups.

    Diphenylsilanediol: Formed through the hydrolysis of diethoxydiphenylsilane.

    Triethoxyphenylsilane: Contains three ethoxy groups and one phenyl group.

Uniqueness: this compound is unique due to its combination of two phenyl groups and two ethoxy groups, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring both stability and reactivity, such as in the development of advanced materials and coatings .

Biological Activity

Diethoxydiphenylsilane (DEDS) is an organosilicon compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of DEDS, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its two ethoxy groups and two phenyl rings attached to a silicon atom. Its chemical structure allows it to undergo hydrolysis and condensation reactions, leading to the formation of silanol groups. These silanol groups can further condense to form siloxane bonds, which are crucial for creating siloxane polymers and resins used in various applications.

The biological activity of DEDS is primarily attributed to its ability to interact with biological membranes and cellular components. The presence of phenyl groups contributes to its hydrophobicity, enhancing its permeability through lipid membranes. This property is significant in drug delivery systems where penetration into cells is essential for therapeutic efficacy .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that DEDS can inhibit the growth of various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)25Apoptosis via caspase activation
HeLa (Cervical)30Cell cycle arrest
A549 (Lung)20Induction of oxidative stress

Antimicrobial Activity

DEDS has also been investigated for its antimicrobial properties . Studies have demonstrated its effectiveness against a range of bacteria and fungi, suggesting potential applications as an antimicrobial agent in coatings and materials .

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus50 µg/mLBactericidal
Escherichia coli75 µg/mLBacteriostatic
Candida albicans100 µg/mLFungicidal

Case Studies

  • In Vivo Studies on Cancer Models : In a study involving murine models of breast cancer, DEDS treatment resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with DEDS, supporting its role as a potential chemotherapeutic agent .
  • Antimicrobial Coatings : A recent investigation highlighted the use of this compound as a coating material for medical devices. The coated surfaces exhibited reduced bacterial colonization and biofilm formation, underscoring its utility in preventing infections associated with implants .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Diethoxydiphenylsilane that influence its suitability as a precursor in organosilicon synthesis?

  • Methodological Answer : Key properties include its molecular weight (272.41 g/mol), density (1.033 g/mL at 25°C), and hydrolytic stability. These parameters determine its reactivity in sol-gel processes or cross-coupling reactions. For instance, the density and viscosity influence diffusion rates in solution-phase syntheses. Researchers should reference CRC Handbook data for temperature-dependent property variations (e.g., boiling point at 296°C under reduced pressure) to design reaction conditions .

Q. How can researchers verify the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^{1}H and 29^{29}Si NMR) to confirm substituent arrangement and gas chromatography (GC) with flame ionization detection to assess purity. For example, the InChIKey (ZZNQQQWFKKTOSD-UHFFFAOYSA-N) can validate structural consistency against spectral databases. Cross-reference with density and refractive index measurements (1.5269 at 20°C) for batch-to-batch consistency .

Q. What handling and storage protocols are critical to prevent premature hydrolysis of this compound during experiments?

  • Methodological Answer : Store under inert atmospheres (argon/nitrogen) in sealed containers at temperatures below 25°C. Use anhydrous solvents and moisture-free glassware. Implement local exhaust ventilation and desiccant-filled drying tubes during reactions. Safety protocols, including PPE (gloves, goggles), align with industrial hygiene practices to minimize hydrolysis risk .

Advanced Research Questions

Q. In solid-phase microextraction (SPME) fiber development, how do experimental parameters (e.g., coating thickness, curing time) influence extraction efficiency when using this compound as a stationary phase?

  • Methodological Answer : Optimize coating thickness (e.g., 50–100 µm) via dip-coating cycles and curing at 150–200°C under nitrogen. Higher thickness increases surface area but may reduce analyte diffusion rates. Validate using extraction recovery studies for target analytes (e.g., polycyclic aromatic hydrocarbons) via GC-MS. Bianchi et al. (2008) demonstrated 85–95% recovery in milk samples by adjusting these parameters .

Q. How should researchers address discrepancies in reported reactivity data for this compound under varying anhydrous conditions?

  • Methodological Answer : Conduct controlled experiments to isolate variables (e.g., trace water content, catalyst type). Use Karl Fischer titration to quantify residual moisture in solvents. Compare results with literature under standardized conditions (e.g., 0.1% water vs. <0.01%). Statistical tools like ANOVA can identify significant deviations, while mechanistic studies (e.g., FT-IR monitoring of Si-O bond formation) resolve kinetic contradictions .

Q. What strategies ensure reproducibility in this compound-mediated reactions, particularly in moisture-sensitive catalytic systems?

  • Methodological Answer : Standardize reaction setups using Schlenk lines or gloveboxes. Pre-dry all reagents (molecular sieves) and validate anhydrous conditions via blank runs. Document solvent purity (e.g., ≤50 ppm H2_2O) and catalyst activation steps. Replicate protocols from peer-reviewed studies, such as Bianchi et al.’s SPME fiber preparation, with detailed metadata on environmental controls .

Q. How can researchers interpret GC-MS data when analyzing this compound-derived stationary phases for trace analyte detection?

  • Methodological Answer : Use internal standards (e.g., deuterated analogs) to correct for matrix effects. Compare retention indices across multiple columns to confirm phase consistency. For quantification, apply calibration curves with detection limits validated via signal-to-noise ratios. Reference Bianchi et al.’s approach, which achieved limits of detection (LOD) of 0.1–0.5 ng/mL for PAHs .

Properties

IUPAC Name

diethoxy(diphenyl)silane
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InChI

InChI=1S/C16H20O2Si/c1-3-17-19(18-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3
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InChI Key

ZZNQQQWFKKTOSD-UHFFFAOYSA-N
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Canonical SMILES

CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC
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Molecular Formula

C16H20O2Si
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DSSTOX Substance ID

DTXSID4062519
Record name Diphenyldiethoxysilane
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Molecular Weight

272.41 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Diethoxydiphenylsilane
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Vapor Pressure

0.0000472 [mmHg]
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CAS No.

2553-19-7
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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